2',3'-Didioxyguanosine
Description
Foundational Understanding of Dideoxynucleoside Analogs in Biochemical Research
Dideoxynucleoside analogs are synthetic molecules that are structurally similar to natural deoxynucleosides, the building blocks of deoxyribonucleic acid (DNA). The defining characteristic of a 2',3'-dideoxynucleoside is the absence of hydroxyl groups on both the 2' and 3' carbons of the ribose sugar moiety. This structural modification is the basis for their primary mechanism of action in biochemical research. chemimpex.com
In cellular processes and in vitro assays, dideoxynucleoside analogs are metabolically converted into their active triphosphate form. tandfonline.com This triphosphate metabolite can then be recognized by DNA polymerases. During DNA synthesis, the polymerase incorporates the analog into a growing DNA strand. However, because the analog lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide, the elongation of the DNA chain is halted. nih.govacs.org This property of causing premature chain termination makes dideoxynucleoside triphosphates (ddNTPs) indispensable tools in molecular biology. nih.gov Their most notable application is in the Sanger method of DNA sequencing, where the controlled termination of DNA synthesis allows for the determination of the nucleotide sequence. nih.gov Furthermore, their ability to inhibit DNA polymerases, particularly viral reverse transcriptases, has made them a cornerstone of antiviral research. tandfonline.comacs.org
Historical Context of 2',3'-Dideoxyguanosine (B1417426) as a Research Compound
2',3'-Dideoxyguanosine (also referred to as ddG) emerged as a compound of significant interest during the intensive search for agents against retroviruses. Early studies demonstrated that ddG, along with other dideoxynucleosides, exhibited broad-spectrum antiretroviral activity. pnas.org It was identified as a selective inhibitor of human immunodeficiency virus (HIV) replication in vitro. pnas.orgnih.gov Research also highlighted its potential against hepadnaviruses, with studies in a Peking duck model showing it to be a potent anti-hepadnavirus nucleoside analog. nih.govnih.gov
The initial investigations into its mechanism confirmed that its antiviral properties stemmed from the inhibition of reverse transcription, a critical step in the retroviral life cycle. pnas.org Researchers also studied its metabolic activation pathways in various human lymphoid cell lines to understand how it is converted to its active triphosphate form within cells. nih.gov These foundational studies established 2',3'-dideoxyguanosine as a valuable compound for investigating viral replication and for the design of antiviral therapies.
Significance of 2',3'-Dideoxyguanosine in Molecular and Cellular Biology Research
The significance of 2',3'-dideoxyguanosine in research is multifaceted, extending from fundamental enzymatic studies to applications in biotechnology. Its primary role is as a selective inhibitor of viral polymerases, which has made it a crucial tool in virology. chemimpex.comnih.gov
Key Research Applications:
Antiviral Research: 2',3'-Dideoxyguanosine is extensively used in research focused on inhibiting viral replication, particularly for HIV and hepatitis B virus (HBV). chemimpex.comnih.gov It acts as a reverse transcriptase inhibitor, effectively halting the synthesis of viral DNA. chemimpex.com Studies have shown it effectively inhibits the replication of human and animal hepadnaviruses, such as duck hepatitis B virus (DHBV) and woodchuck hepatitis virus (WHV), in a dose-dependent manner. nih.gov
Enzyme Mechanism Studies: The triphosphate form, 2',3'-dideoxyguanosine-5'-triphosphate (B13392975) (ddGTP), is used in biochemical assays to study the kinetics and mechanisms of various DNA polymerases. acs.orgtrilinkbiotech.comsigmaaldrich.com By analyzing how enzymes incorporate or are inhibited by ddGTP, researchers can probe the active sites of polymerases and understand mechanisms of drug resistance. nih.gov For instance, studies have detailed how specific mutations in HIV reverse transcriptase affect its ability to discriminate between ddGTP and its natural counterpart, dGTP. nih.gov
Metabolic Pathway Analysis: Research has been conducted to elucidate the cellular pathways responsible for phosphorylating 2',3'-dideoxyguanosine into its active triphosphate form. These studies have identified that enzymes such as deoxycytidine kinase and a cytosolic-5'-nucleotidase can be involved in its activation. nih.gov Understanding these metabolic routes is important for research into drug design and cellular nucleotide metabolism. nih.gov
Gene Therapy and Diagnostics: In the field of gene therapy, 2',3'-dideoxyguanosine is used to create modified nucleotides. chemimpex.com It is also incorporated into diagnostic assays that aid in the detection of viral infections. chemimpex.com
Comparative Studies: Its unique structure allows for comparative studies against other nucleoside analogs, helping researchers to understand structure-activity relationships and the mechanisms of viral resistance. chemimpex.comnih.gov
Data Tables
Table 1: Physicochemical Properties of 2',3'-Dideoxyguanosine
| Property | Value | Source |
| Synonyms | ddG, Dideoxyguanosine | chemimpex.com |
| CAS Number | 85326-06-3 | chemimpex.combiosynth.com |
| Molecular Formula | C₁₀H₁₃N₅O₃ | chemimpex.comnih.gov |
| Molecular Weight | 251.24 g/mol | chemimpex.comnih.gov |
| Appearance | White to off-white crystalline powder | chemimpex.com |
| IUPAC Name | 2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | nih.gov |
Table 2: In Vitro Antiviral Activity of 2',3'-Dideoxyguanosine (ddG) Against Hepadnaviruses
| Virus | Cell Line | EC₅₀ (μmol/L) | Source |
| Hepatitis B Virus (HBV) | Hepatocyte-derived cells | 0.3 ± 0.05 | nih.gov |
| Duck Hepatitis B Virus (DHBV) | Hepatocyte-derived cells | 6.82 ± 0.25 | nih.gov |
| Woodchuck Hepatitis Virus (WHV) | Hepatocyte-derived cells | 23.0 ± 1.5 | nih.gov |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZPNCLRLDXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868894 | |
| Record name | 2-Amino-9-[5-(hydroxymethyl)oxolan-2-yl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 ,3 Didioxyguanosine
Enzymatic Synthesis Pathways of 2',3'-Didioxyguanosine and Related Dideoxynucleosides
Enzymatic methods for producing 2',3'-dideoxynucleosides leverage the catalytic prowess of microbial enzymes to achieve highly specific and efficient synthesis, often under environmentally benign conditions.
Microbial biotransformation is a powerful technique that utilizes whole microbial cells or their isolated enzymes to catalyze specific chemical modifications on a substrate. medcraveonline.comnih.gov This approach is recognized as an important tool in the chemical and pharmaceutical industries for generating complex molecules that are challenging to produce through traditional synthetic chemistry. nih.govinteresjournals.org The process involves cultivating a selected microorganism and introducing the substrate, which is then converted into the desired product through the microbe's metabolic pathways. medcraveonline.com
For nucleoside production, microorganisms like bacteria and fungi are employed to perform reactions such as oxidation, reduction, hydrolysis, and glycosylation. medcraveonline.commdpi.com In the context of 2',3'-dideoxynucleosides, biotransformation can be used to synthesize these compounds from more readily available precursors. For instance, specific strains can be selected for their ability to either modify the sugar moiety of an existing nucleoside or to attach a purine (B94841) base to a pre-formed dideoxyribose sugar. The advantages of using microbial cells include high substrate specificity, reduced need for protecting groups, and milder reaction conditions compared to conventional chemical methods. medcraveonline.com
| Catalyst Type | Example Microorganism | General Reaction | Application |
| Whole Cells | Brevibacterium acetylium | Transglycosylation | Synthesis of 2'-deoxyguanosine (B1662781) researchgate.net |
| Whole Cells | Enterobacter aerogenes | Transglycosylation | Production of purine-2'-deoxyribonucleosides researchgate.net |
| Whole Cells | Mucor hiemalis | Glucosylation, Hydroxylation | Modification of bioactive natural products mdpi.com |
Transdideoxyribosylation is a specific type of enzymatic reaction central to the synthesis of dideoxynucleosides. This reaction is catalyzed by a class of enzymes known as nucleoside 2'-deoxyribosyltransferases (NDTs). nih.gov These enzymes facilitate the transfer of a deoxyribose or, in this case, a dideoxyribose moiety from a donor nucleoside to an acceptor purine or pyrimidine (B1678525) base. nih.govoup.com
The mechanism is stereoselective, exclusively forming the β-anomers required for biological activity. nih.gov It is believed to proceed via a double displacement pathway, which results in the retention of the stereochemical configuration at the anomeric carbon. ebi.ac.uk In the first step, a nucleophilic residue in the enzyme's active site (such as glutamate) attacks the glycosidic bond of the donor dideoxynucleoside. This cleaves the bond and forms a covalent enzyme-dideoxyribosyl intermediate, releasing the donor base. In the second step, the acceptor base enters the active site and attacks the intermediate, displacing the enzymatic nucleophile and forming the new dideoxynucleoside product. ebi.ac.uk
Purine nucleoside 2'-deoxyribosyltransferases (NDTs) are key biocatalysts for the production of nucleoside analogues, including therapeutic agents. nih.gov NDTs are classified into two main types based on their substrate specificity: Type I NDTs are specific for purine bases, while Type II NDTs can catalyze the transfer between both purines and pyrimidines. nih.govnih.gov This versatility makes Type II NDTs, often found in Lactobacillus species, particularly valuable for industrial synthesis. nih.govoup.com
The enzymatic synthesis of 2',3'-dideoxyguanosine (B1417426) has been accomplished using NDTs. oup.com These enzymes exhibit broad specificity for the acceptor base, allowing for the synthesis of various modified nucleosides. oup.com The use of NDTs offers a promising alternative to multi-step chemical synthesis, which can suffer from low yields and the need for harsh reagents. nih.gov By facilitating the direct transfer of the sugar moiety to the base, NDTs streamline the production of important therapeutic nucleosides like ddG.
| Enzyme | Source Organism | Type | Catalytic Reaction |
| Nucleoside Deoxyribosyltransferase-II (NdRT-II) | Lactobacillus helveticus | II | Transfers glycosyl residue from a donor deoxyribonucleoside to an acceptor base. oup.com |
| Nucleoside 2'-Deoxyribosyltransferase (LrNDT) | Lactobacillus reuteri | II | Catalyzes 2-deoxyribose transfer between purine and/or pyrimidine bases. nih.gov |
| Purine Nucleoside 2'-Deoxyribosyltransferase (TbPDT) | Trypanosoma brucei | I (Purine specific) | Can accept both deoxyribonucleosides and ribonucleosides as substrates. researchgate.net |
Chemical Synthesis Strategies for this compound and Analogues
Chemical synthesis provides robust and adaptable routes to 2',3'-dideoxyguanosine and its analogues, allowing for modifications that may not be accessible through enzymatic pathways.
Palladium catalysts are instrumental in the synthesis of dideoxynucleosides, particularly in the reduction of unsaturated precursors. A common strategy involves the synthesis of a 2',3'-didehydro-2',3'-dideoxynucleoside intermediate. This intermediate contains a double bond between the 2' and 3' carbons of the sugar ring.
The final step to obtain the saturated 2',3'-dideoxynucleoside is a hydrogenation reaction. This reduction is effectively catalyzed by palladium on carbon (Pd/C) in a methanol (B129727) solvent at room temperature. nih.gov This method efficiently converts the double bond to a single bond, yielding the target dideoxynucleoside in high yields. nih.gov This approach is a key step in synthetic routes that begin with ribonucleosides and proceed through deoxygenation to form the unsaturated intermediate. nih.gov
Radical deoxygenation of xanthate derivatives, known as the Barton-McCombie reaction, is a cornerstone of dideoxynucleoside synthesis. wikipedia.org This method involves the conversion of the 2',3'-hydroxyl groups of a starting ribonucleoside, such as guanosine, into a bisxanthate derivative. nih.govnih.gov
The core of the reaction is the radical-induced removal of the xanthate groups. wikipedia.org Traditionally, this was achieved using tributyltin hydride (Bu3SnH) and a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). nih.gov The tributyltin radical attacks the thiocarbonyl group of the xanthate, leading to the formation of a carbon-centered radical on the sugar ring, which then abstracts a hydrogen atom from another molecule of Bu3SnH to yield the deoxygenated product. wikipedia.org
To address the toxicity and removal difficulties associated with tin-based reagents, more environmentally friendly alternatives have been developed. An improved protocol utilizes tris(trimethylsilyl)silane (B43935) as the hydrogen donor and 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) as the initiator, providing a less hazardous route to dideoxynucleosides. nih.gov This radical deoxygenation process is a powerful tool for transforming readily available ribonucleosides into their dideoxy counterparts. nih.govnih.gov
| Synthesis Step | Key Reagents | Intermediate/Product | Reference |
| Xanthate Formation | Carbon disulfide, Alkylating agent (e.g., Bromoethane) | Ribonucleoside 2',3'-bisxanthate | nih.gov |
| Radical Deoxygenation (Classic) | Tributyltin hydride (Bu3SnH), AIBN | 2',3'-didehydro-2',3'-dideoxynucleoside | nih.govnih.gov |
| Radical Deoxygenation (Improved) | Tris(trimethylsilyl)silane, 1,1'-azobis(cyclohexanecarbonitrile) | 2',3'-didehydro-2',3'-dideoxynucleoside | nih.gov |
| Hydrogenation | Palladium on carbon (Pd/C), Methanol | 2',3'-dideoxynucleoside | nih.gov |
Development of Sustainable and Environmentally Benign Synthesis Protocols
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmacologically important molecules like 2',3'-dideoxyguanosine and its derivatives. A notable advancement in this area is the development of an improved protocol for the transformation of ribonucleosides into 2',3'-dideoxynucleoside and 2',3'-didehydro-2',3'-dideoxynucleoside derivatives. This process focuses on replacing hazardous and costly reagents with more environmentally friendly and economical alternatives.
A key step in this sustainable protocol is the radical deoxygenation of a xanthate intermediate. Traditionally, this reaction has employed hazardous reagents such as tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN). The updated, greener methodology utilizes tris(trimethylsilyl)silane ((Me3Si)3SiH) and 1,1′-azobis(cyclohexanecarbonitrile) (ACHN) as safer and more efficient substitutes. nih.gov This substitution not only mitigates the toxicity associated with tin-based reagents but also simplifies the purification process. nih.gov
Furthermore, the deprotection of the 5'-O-silyl ether group, a common step in nucleoside synthesis, has been optimized by replacing tetrabutylammonium (B224687) fluoride (B91410) (TBAF) with the more sustainable camphorsulfonic acid for pyrimidine derivatives. nih.gov Another innovative and environmentally benign approach involves the use of enzymes. For instance, adenosine (B11128) deaminase has been successfully employed to convert 2',3'-dideoxyadenosine (B1670502) into 2',3'-dideoxyinosine (didanosine, ddI) in excellent yield, showcasing the potential of biocatalysis in the synthesis of these compounds. nih.gov
Table 1: Comparison of Reagents in Traditional vs. Sustainable Synthesis Protocols
| Reaction Step | Traditional Reagent | Sustainable Alternative | Advantage of Alternative |
| Radical Deoxygenation | Tributyltin hydride (Bu3SnH) | Tris(trimethylsilyl)silane ((Me3Si)3SiH) | Less toxic, easier removal |
| Radical Initiator | Azobisisobutyronitrile (AIBN) | 1,1′-azobis(cyclohexanecarbonitrile) (ACHN) | Safer to handle |
| 5'-O-Silyl Deprotection | Tetrabutylammonium fluoride (TBAF) | Camphorsulfonic acid | More sustainable for pyrimidines |
| Base Modification | Chemical Conversion | Adenosine deaminase | High yield, mild conditions |
Structural Modification and Derivatization of 2',3'-Dideoxyguanosine
The structural modification of 2',3'-dideoxyguanosine has been a fertile ground for the discovery of new therapeutic agents. By altering the purine base or the sugar moiety, researchers have been able to modulate the compound's biological activity, metabolic stability, and pharmacokinetic profile.
Synthesis and Characterization of 6-Modified 2',3'-Dideoxyguanosine Analogs
A significant area of investigation has been the modification of the 6-position of the purine ring of 2',3'-dideoxyguanosine. These modifications are often aimed at creating prodrugs that can be converted into the active form in vivo, thereby improving bioavailability and cellular uptake. A series of 6-modified ddG analogs have been synthesized and evaluated for their anti-HIV activities. researchgate.net
One notable example is the synthesis of 6-chloro-2',3'-dideoxyguanosine, which can be subsequently converted to other 6-substituted analogs. The rationale behind these modifications is to enhance the compound's stability and pharmacological properties. For instance, it has been observed that the antiviral activity of these compounds is influenced by the bulkiness of the substituent at the 6-position, a concept known as the "bulk tolerance effect". nih.govelsevierpure.com Studies have shown a specific order of potency for 6-substituted 2',3'-dideoxypurine nucleosides against HIV, with the N6-methyl derivative being one of the most potent. nih.govelsevierpure.com
Table 2: Order of Potency of 6-Substituted 2',3'-Dideoxypurine Nucleosides against HIV
| Substituent at 6-Position | Relative Potency |
| NHMe | Most Potent |
| NH2 | High |
| Cl | Moderate |
| N(Me)2 | Moderate |
| SMe | Moderate |
| OH | Low |
| NHEt | Low |
| SH | Low |
| NHBn | Low |
| H | Least Potent |
These findings from structure-activity relationship (SAR) studies are crucial for the rational design of new and more effective antiviral agents. nih.govelsevierpure.com
Rational Design of Novel Dideoxynucleoside Analogues
The rational design of novel dideoxynucleoside analogues, including those of 2',3'-dideoxyguanosine, is a key strategy in modern drug discovery. This approach relies on a deep understanding of the structure-activity relationships and the molecular targets of these compounds, which are often viral polymerases. nih.gov By identifying the structural features that are critical for antiviral activity and those that can be modified to improve efficacy and reduce toxicity, researchers can design new molecules with enhanced therapeutic potential.
A central principle in the rational design of these analogs is the concept of chain termination. Since viral polymerases incorporate these modified nucleosides into the growing DNA or RNA chain, the absence of a 3'-hydroxyl group in dideoxynucleosides prevents the formation of the next phosphodiester bond, thus terminating chain elongation. nih.gov
Computational modeling and molecular docking studies play a significant role in this design process. nih.gov These techniques allow for the visualization of how different analogs interact with the active site of the target enzyme, such as HIV reverse transcriptase. This information can then be used to predict the potential activity of newly designed compounds before they are synthesized, thereby streamlining the drug discovery process. The "bulk tolerance effect" at the 6-position of the purine ring, as mentioned earlier, is a prime example of a design principle derived from SAR studies that guides the synthesis of new analogs. nih.govelsevierpure.com
Exploration of 2',3'-Didehydro-2',3'-Dideoxyguanosine Analogs in Research
2',3'-Didehydro-2',3'-dideoxyguanosine (d4G) and its analogs represent another important class of modified dideoxynucleosides that have been explored in research. The introduction of a double bond in the sugar ring can significantly impact the conformational properties of the nucleoside and its interaction with target enzymes.
However, research has shown that d4G itself is often found to be inactive in cell culture, primarily due to its instability in solution. researchgate.net This has led to the exploration of prodrug approaches to stabilize the nucleoside and deliver it to its site of action. For example, modifying the 6-position of the purine ring to contain a cyclopropylamino group has been shown to yield a prodrug with anti-HIV activity. researchgate.net
The synthesis of d4G and its analogs often involves the deoxygenation of the corresponding ribonucleoside, similar to the synthesis of ddG. nih.gov The biological evaluation of these compounds has been a key area of research, with a primary focus on their potential as antiviral agents. nih.gov While some synthesized analogs of 2',3'-didehydro-2',3'-dideoxy-9-deazaguanosine were found to be inactive against HIV, the exploration of different structural modifications continues to be an active area of research in the quest for new and effective therapeutic agents. nih.gov
Molecular Mechanisms of Action and Cellular Target Interactions
Intracellular Phosphorylation Pathways of 2',3'-Dideoxyguanosine (B1417426)
The antiviral activity of 2',3'-dideoxyguanosine (ddG) is contingent upon its conversion into its active triphosphate form within the host cell. This metabolic activation is carried out by a series of intracellular phosphorylation steps mediated by host cell kinases.
Role of Intracellular Kinases in Nucleoside Analog Activation
The activation of 2',3'-dideoxyguanosine is initiated by its phosphorylation to the monophosphate form, a crucial and often rate-limiting step in its metabolic pathway. researchgate.netnih.gov This initial phosphorylation is catalyzed by the enzyme deoxycytidine kinase (dCK). researchgate.netwikipedia.org Deoxycytidine kinase is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine. nih.govwikipedia.org Its role is critical for the activation of several anticancer and antiviral nucleoside analogs. nih.gov The efficiency of dCK in phosphorylating ddG significantly influences the intracellular concentration of the active drug and, consequently, its therapeutic efficacy. Subsequent phosphorylation steps are carried out by other cellular kinases to yield the di- and triphosphate forms.
Biochemical Pathways for 2',3'-Dideoxyguanosine Mono-, Di-, and Triphosphate Formation
The intracellular conversion of 2',3'-dideoxyguanosine to its pharmacologically active triphosphate form, 2',3'-dideoxyguanosine triphosphate (ddGTP), occurs through a sequential three-step phosphorylation pathway.
Monophosphorylation: The first and rate-limiting step is the conversion of ddG to 2',3'-dideoxyguanosine monophosphate (ddGMP). This reaction is primarily catalyzed by the cellular enzyme deoxycytidine kinase (dCK). nih.gov
Diphosphorylation: Subsequently, ddGMP is converted to 2',3'-dideoxyguanosine diphosphate (B83284) (ddGDP) by nucleoside monophosphate kinases. For the analogous compound 2',3'-dideoxyadenosine (B1670502), adenylate kinase has been shown to be involved in this step. nih.gov
Triphosphorylation: The final phosphorylation from ddGDP to the active ddGTP is catalyzed by nucleoside diphosphate kinase (NDPK). nih.gov
Enzymatic Interactions with Nucleoside Diphosphate Kinase
Nucleoside diphosphate kinase (NDPK) is the enzyme responsible for the final phosphorylation step in the activation of 2',3'-dideoxyguanosine, converting the diphosphate form (ddGDP) to the active triphosphate form (ddGTP). nih.govwikipedia.org NDPK facilitates the transfer of a terminal phosphate (B84403) group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate. wikipedia.org This enzyme is generally not highly specific for the base of the nucleoside but does exhibit stereoselectivity. While it efficiently phosphorylates D-nucleoside analogs, its catalytic efficiency for L-enantiomers can be significantly lower. nih.gov The interaction between ddGDP and NDPK is crucial for generating a sufficient intracellular pool of ddGTP to effectively inhibit viral replication.
Interaction with Viral Polymerases and Nucleic Acid Synthesis Machinery
The antiviral effect of 2',3'-dideoxyguanosine is mediated by its active triphosphate form, ddGTP, which interferes with the synthesis of viral nucleic acids.
Mechanism of DNA Chain Termination by 2',3'-Dideoxyguanosine Triphosphate
The primary mechanism of action of 2',3'-dideoxyguanosine triphosphate (ddGTP) is as a DNA chain terminator. wikipedia.orgresearchgate.net During viral DNA synthesis, viral polymerases can recognize and incorporate ddGTP into the growing DNA strand opposite a cytosine base in the template. researchgate.net However, ddGTP lacks a hydroxyl group at the 3' position of its deoxyribose sugar moiety. wikipedia.orglibretexts.orgyoutube.com The 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the 5' phosphate of the next incoming deoxynucleoside triphosphate. wikipedia.orglibretexts.org Consequently, once ddGTP is incorporated, no further nucleotides can be added, leading to the premature termination of the DNA chain. wikipedia.orgresearchgate.netnih.gov This halting of DNA elongation effectively stops viral replication. nih.gov
Competitive Inhibition of Viral DNA Polymerases and Reverse Transcriptase
In addition to acting as a chain terminator, 2',3'-dideoxyguanosine triphosphate (ddGTP) also functions as a competitive inhibitor of viral DNA polymerases, including reverse transcriptase. nih.gov ddGTP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the enzyme. nih.govnih.gov The inhibitory effect is due to this competition at the enzyme's binding site. nih.gov For some viral polymerases, the inhibition by ddGTP can be potent, with low Ki values. nih.gov This competitive inhibition reduces the rate of viral DNA synthesis by preventing the incorporation of the natural nucleotides necessary for chain elongation.
Data Tables
Table 1: Key Enzymes in the Phosphorylation of 2',3'-Dideoxyguanosine
| Enzyme | Role |
| Deoxycytidine Kinase (dCK) | Catalyzes the initial phosphorylation of ddG to ddGMP. |
| Nucleoside Monophosphate Kinases | Convert ddGMP to ddGDP. |
| Nucleoside Diphosphate Kinase (NDPK) | Catalyzes the final phosphorylation of ddGDP to ddGTP. |
Table 2: Mechanism of Action of 2',3'-Dideoxyguanosine Triphosphate (ddGTP)
| Mechanism | Description |
| DNA Chain Termination | Incorporation of ddGTP into the growing DNA chain prevents further elongation due to the lack of a 3'-hydroxyl group. wikipedia.orglibretexts.org |
| Competitive Inhibition | ddGTP competes with the natural substrate dGTP for the active site of viral DNA polymerases and reverse transcriptase. nih.govnih.gov |
Substrate Recognition and Incorporation Dynamics by Viral Reverse Transcriptase
The antiviral activity of 2',3'-dideoxyguanosine (ddGuo) is contingent upon its intracellular conversion to the active triphosphate form, 2',3'-dideoxyguanosine triphosphate (ddGTP). This molecule acts as a competitive inhibitor and a chain-terminating substrate for viral reverse transcriptase (RT), an enzyme crucial for the replication of retroviruses like HIV.
The recognition of ddGTP by viral RT is a critical step in its mechanism of action. The enzyme's nucleotide-binding site accommodates ddGTP due to its structural similarity to the natural substrate, deoxyguanosine triphosphate (dGTP). However, the absence of a hydroxyl group at the 3' position of the deoxyribose sugar moiety is the key structural feature that defines its function.
Once bound, viral RT can incorporate the 2',3'-dideoxyguanosine monophosphate (ddGMP) moiety into the growing viral DNA chain opposite a cytosine residue in the RNA or DNA template. Kinetic studies on related dideoxynucleotides, such as 2',3'-dideoxythymidine triphosphate (ddTTP), have shown that they are incorporated by HIV RT with only modestly slower rates (approximately 2-fold) compared to their natural counterparts under optimal conditions. nih.govacs.org This efficient incorporation is a basis for their potent antiviral effect. For instance, HIV-1 RT has been shown to incorporate various nucleotide analogs, and while discrimination occurs, it is not absolute, allowing molecules like ddGTP to act as effective substrates. washington.edu
The pivotal event occurs after incorporation: because ddGMP lacks the 3'-hydroxyl group, it cannot form a phosphodiester bond with the next incoming deoxynucleotide triphosphate. nih.gov This inability to form the 3'-5' phosphodiester linkage results in the immediate and irreversible termination of DNA chain elongation. This act of "chain termination" effectively halts the process of reverse transcription, preventing the synthesis of a complete viral DNA provirus and thereby blocking the viral replication cycle.
The dynamics of this process are influenced by factors such as the intracellular concentration of ddGTP relative to dGTP and the concentration of magnesium ions (Mg2+), which are essential cofactors for the polymerase reaction. nih.govacs.org Studies with analogous compounds have demonstrated that at lower, more physiologically relevant Mg2+ concentrations, the rate of incorporation for 3'-modified analogs decreases more significantly than for natural nucleotides, highlighting the importance of the 3'-OH interaction with Mg2+ during catalysis. nih.govacs.orgacs.org Nonetheless, the incorporation remains efficient enough to be a highly effective antiviral strategy.
| Nucleotide | Modification | Relative Incorporation Rate (vs. natural dNTP) | Mechanism |
|---|---|---|---|
| dGTP | Natural Substrate (3'-OH present) | 100% | Chain Elongation |
| ddGTP | 3'-H (lacks 3'-OH) | ~50% | Chain Termination |
| AZT-TP (Zidovudine) | 3'-N3 (Azido group) | ~50% | Chain Termination |
| d4TTP (Stavudine) | 2',3'-didehydro-dideoxy | ~50% | Chain Termination |
Cellular Metabolic Pathways Influenced by 2',3'-Didioxyguanosine
Impact on Intracellular Deoxynucleotide Pools
The introduction of 2',3'-dideoxyguanosine into a cell can significantly perturb the delicate balance of intracellular deoxynucleoside triphosphate (dNTP) pools. These pools—comprising dATP, dGTP, dCTP, and dTTP—are tightly regulated to ensure high-fidelity DNA replication and repair. embopress.org Alterations or imbalances in these pools can lead to increased mutation rates and genomic instability. embopress.orgmdpi.com
The primary metabolic fate of ddGuo is phosphorylation to its triphosphate form, ddGTP. This process, carried out by cellular kinases, causes ddGTP to accumulate within the cell. Because ddGTP is a structural analog of dGTP, its accumulation can mimic a state of excess dGTP. This is significant because high levels of purine (B94841) dNTPs (dATP and dGTP) are known to have regulatory effects on the enzymes responsible for dNTP synthesis. nih.gov
Research on related purine nucleosides has demonstrated the profound impact they can have on dNTP pools. For example, in chronic lymphocytic leukemia cells, treatment with the purine nucleoside phosphorylase inhibitor forodesine (B1673553) in the presence of deoxyguanosine leads to a massive accumulation of intracellular dGTP. researchgate.net Similarly, deficiencies in the enzyme SAMHD1, a dNTP triphosphohydrolase, result in a marked expansion of all dNTP pools, with the largest effect observed on dGTP. nih.gov These findings underscore how interventions in purine metabolism can lead to a specific and significant overabundance of dGTP or its analogs. An excess of dGTP is known to allosterically inhibit ribonucleotide reductase, which in turn can lead to a depletion of the pyrimidine (B1678525) dNTPs, dCTP and dTTP, creating a severe pool imbalance. mdpi.com
| Condition | Observed Effect on dGTP Pool | Consequence for other dNTPs | Reference Finding |
|---|---|---|---|
| Forodesine + dGuo treatment in CLL cells | Significant increase | Imbalance created | Accumulation of dGTP observed in leukemia cells. researchgate.net |
| SAMHD1 deficiency | Large accumulation | Increase in all dNTPs, but disproportionately dGTP | dGTP percentage of total pool rises from ~10% to 27% in some cancer cells. nih.gov |
| ddGuo administration (projected effect) | Accumulation of ddGTP | Potential feedback inhibition leading to dCTP/dTTP depletion | Analog mimics dGTP, likely engaging similar regulatory pathways. |
Investigating Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase (RNR) is the rate-limiting enzyme in the de novo synthesis of all four dNTPs, converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates. wikipedia.orgmdpi.com Its activity is exquisitely regulated through allosteric feedback mechanisms to maintain the proper balance of dNTPs for DNA synthesis. wikipedia.org
Therefore, the administration of ddGuo can induce a state that leads to the shutdown of de novo dNTP synthesis, not by direct binding to the RNR active site, but by exploiting the natural feedback control mechanisms of the enzyme. This disruption of dNTP pools is a hallmark of many nucleoside analogs used in chemotherapy and virotherapy. nih.govnih.gov
Unrecognized Metabolic Pathways for Related 2'-Deoxyuridine (B118206) Analogs and Potential Relevance to this compound
The metabolic activation and fate of nucleoside analogs are critical to their therapeutic activity. Examining the pathways of structurally related compounds, such as 2'-deoxyuridine analogs used in antiviral and anticancer therapies (e.g., Idoxuridine), can offer insights potentially relevant to 2',3'-dideoxyguanosine.
A fundamental metabolic step shared by virtually all nucleoside analogs, whether they are purine- or pyrimidine-based, is the necessity of intracellular phosphorylation to an active triphosphate form. nih.govnih.gov 2'-Deoxyuridine analogs are phosphorylated by cellular kinases, primarily thymidine (B127349) kinase, to their monophosphate form, and subsequently to the di- and triphosphate levels. nih.gov This reliance on cellular salvage pathways for activation is a direct parallel to ddGuo, which is also phosphorylated by cellular kinases to become ddGTP. researchgate.net The efficiency of this initial phosphorylation step can be a key determinant of a drug's potency and can vary significantly between different cell types. mdpi.com
However, the subsequent metabolic pathways, particularly catabolism, differ significantly between purine and pyrimidine analogs. Pyrimidine bases like uracil (B121893) are degraded into highly water-soluble compounds such as beta-alanine, CO2, and ammonia. utah.eduwikipedia.org In contrast, purine bases like guanine (B1146940) are catabolized through xanthine (B1682287) to form uric acid. utah.edunih.gov This distinction means that the breakdown products and their potential cellular effects are fundamentally different.
The key relevance for ddGuo is the shared principle of metabolic activation. While the specific enzymes and catabolic end-products differ, the reliance on intracellular kinases is a common bottleneck and a potential site of drug resistance for both classes of compounds. The ultimate mechanism of action for dideoxy-analogs (both purine and pyrimidine) is determined by the modified sugar moiety (the lack of a 3'-OH group), but their ability to reach the viral polymerase target is entirely dependent on these initial, and sometimes unrecognized or cell-type-specific, metabolic activation pathways. nih.govsci-hub.se
Mechanisms of Antiviral Resistance to 2 ,3 Didioxyguanosine
Genetic and Molecular Basis of Resistance Development
Resistance to ddG and its analogs is rooted in mutations within the pol gene, which encodes the viral reverse transcriptase. These mutations are selected under the pressure of drug therapy and can impair the drug's ability to inhibit viral replication.
Several key mutations in HIV-1 reverse transcriptase have been identified that confer resistance to ddG analogs, such as 3'-azido-2',3'-dideoxyguanosine. nih.govnih.gov These mutations can occur in both the polymerase and the RNase H domains of the enzyme. nih.govnih.govresearchgate.net In-depth biochemical analyses of RT enzymes derived from viruses selected for resistance have elucidated the roles of specific amino acid substitutions. nih.govnih.gov
Key mutations include L74V, F77L, and L214F in the polymerase domain, and K476N in the RNase H domain. nih.govnih.govresearchgate.net Other mutations that have been studied in the context of resistance to this class of drugs include V106I and R277K. nih.govnih.gov The L74V mutation, for instance, is a significant mutation that affects the enzyme's ability to bind the drug. nih.govnih.gov The M184V mutation is also a well-known mutation that confers resistance to several dideoxynucleosides, including the related compounds 2',3'-dideoxyinosine (ddI) and 2',3'-dideoxycytidine (ddC). nih.govnih.gov
Table 1. Key Resistance Mutations in Viral Reverse Transcriptase
| Mutation | Location (Domain) | Effect on Drug Susceptibility | Primary Mechanism |
|---|---|---|---|
| L74V | Polymerase | Confers resistance | Discrimination (reduced binding of drug triphosphate) nih.govnih.gov |
| F77L | Polymerase | Contributes to resistance profile nih.govnih.gov | Not fully elucidated |
| V106I | Polymerase | Contributes to resistance profile nih.govnih.gov | Not fully elucidated |
| L214F | Polymerase | Contributes to resistance profile nih.govnih.gov | Not fully elucidated |
| R277K | Polymerase | Contributes to resistance profile nih.govnih.gov | Not fully elucidated |
| K476N | RNase H | Partially restores excision capability impaired by other mutations nih.govnih.gov | Modulates RNase H cleavage nih.govnih.gov |
| M184V | Polymerase | High-level resistance to related analogs (ddI, ddC) nih.govstanford.edu | Discrimination nih.gov |
The primary mechanism by which many of these mutations, particularly L74V, confer resistance is through enhanced enzymatic discrimination. nih.govnih.gov The mutated reverse transcriptase becomes more adept at distinguishing between the natural substrate, deoxyguanosine triphosphate (dGTP), and the active form of the drug, 2',3'-dideoxyguanosine (B1417426) triphosphate (ddGTP).
Pre-steady-state kinetic experiments have revealed that the L74V mutation allows the RT enzyme to effectively discriminate against the triphosphate of a ddG analog. nih.govnih.gov This discrimination is primarily driven by a decrease in the drug's binding affinity (Kd) to the enzyme, rather than a slower rate of incorporation (kpol) once bound. nih.govnih.govresearchgate.net In essence, the mutation alters the dNTP-binding pocket, making it less accommodating to the analog while still efficiently binding the natural nucleotide, thus allowing DNA synthesis to proceed. nih.govnih.gov This altered substrate recognition is a key factor in the mechanism of resistance. nih.gov
Another critical mechanism of NRTI resistance is the excision of the chain-terminating drug monophosphate from the end of the newly synthesized DNA strand. This process, known as pyrophosphorolysis, allows DNA synthesis to resume. While some mutations, known as thymidine (B127349) analog mutations (TAMs), enhance this excision pathway, the L74V mutation has the opposite effect for ddG analogs. nih.gov
Biochemical studies have demonstrated that the L74V mutation severely impairs the RT's ability to excise the chain-terminating 3'-azido-ddG-monophosphate. nih.govnih.govresearchgate.net However, the development of resistance is a complex process involving multiple mutations. Interestingly, the K476N mutation in the RNase H domain can counteract the effect of the L74V mutation. nih.govnih.gov The K476N mutation partially restores the enzyme's capacity to excise the incorporated drug monophosphate, specifically on an RNA/DNA template, by selectively decreasing the frequency of secondary RNase H cleavage events. nih.govnih.govresearchgate.net This interplay between mutations highlights the complex molecular adaptations that lead to a resistant phenotype.
Strategies to Counteract 2',3'-Dideoxyguanosine Resistance in Research Models
Overcoming drug resistance is a central goal in antiviral research. Strategies being explored include the use of combination therapies and the development of next-generation drugs designed to be active against resistant viral strains.
Combining antiviral agents with different mechanisms of action or different resistance profiles is a cornerstone of modern antiviral therapy. alliedacademies.org This approach can produce synergistic effects, where the combined antiviral activity is greater than the sum of the individual drugs. Synergistic combinations can also suppress the emergence of resistant variants.
In research settings, combinations of NRTIs with other classes of antivirals have been evaluated. For example, the combination of foscarnet with related dideoxynucleosides like 2',3'-dideoxyinosine (ddI) and 2',3'-dideoxycytidine (ddC) has been shown to synergistically inhibit HIV-1 replication, including in isolates resistant to other NRTIs. nih.gov Another potential strategy involves combining NRTIs with compounds that affect the intracellular nucleotide pools, which can increase the ratio of the drug triphosphate to the natural nucleotide triphosphate, thereby enhancing the drug's incorporation and efficacy. mdpi.com
Table 2. Examples of Synergistic Drug Combination Strategies
| Drug A | Drug B | Rationale for Combination | Observed Effect |
|---|---|---|---|
| Foscarnet | 2',3'-dideoxyinosine (ddI) | Different mechanisms of action targeting reverse transcriptase. | Synergistic inhibition of HIV-1 replication. nih.gov |
| Foscarnet | 2',3'-dideoxycytidine (ddC) | Different mechanisms of action targeting reverse transcriptase. | Synergistic inhibition of HIV-1 replication. nih.gov |
| Guanosine Analogue (e.g., INX-08189) | Ribavirin | Ribavirin inhibits guanosine synthesis, increasing the ratio of analog-TP to natural GTP. | Synergistic antiviral effects. mdpi.com |
The development of novel nucleoside analogs is a key strategy to combat resistance. mdpi.com Drug design efforts focus on creating molecules that can effectively inhibit mutated, resistant forms of reverse transcriptase. nih.gov A detailed understanding of the crystal structure of RT complexed with various inhibitors and knowledge of resistance mutations are crucial for this process. nih.govresearchgate.net
Strategies for designing improved analogs include:
Exhibiting Conformational Flexibility: Designing molecules that can adapt their shape to fit within a mutated drug-binding pocket. nih.gov
Targeting Conserved Residues: Creating analogs that interact with amino acid residues in the binding pocket that are highly conserved and therefore less likely to mutate. nih.gov
Exploiting Plasticity: Utilizing the flexibility of the NNRTI binding pocket to design inhibitors that can maintain activity against a broader range of mutant enzymes. nih.gov
By applying these medicinal chemistry strategies, researchers aim to develop new generations of 2',3'-dideoxyguanosine analogs and other NRTIs with improved resistance profiles. nih.govnih.gov
Elucidating Mechanistic Insights for Future Resistance Mitigation Strategies
A thorough understanding of the molecular mechanisms underpinning antiviral resistance to 2',3'-dideoxyguanosine (ddG) is paramount for the development of durable next-generation therapies. By dissecting the intricate interplay between viral mutations and drug efficacy, researchers can devise rational strategies to circumvent or overcome resistance. These strategies primarily focus on the rational design of novel nucleoside reverse transcriptase inhibitors (NRTIs), the exploration of combination therapies, and the investigation of innovative therapeutic approaches that target different aspects of the viral life cycle. longdom.orgnih.govlongdom.org
A key mechanistic insight guiding future drug design is the structural basis of drug resistance. Mutations in the HIV-1 reverse transcriptase (RT) can confer resistance to ddG and other NRTIs through two principal mechanisms: enhanced discrimination and increased excision. The discrimination mechanism involves alterations in the dNTP binding pocket of the enzyme, leading to a reduced affinity for the NRTI analogue compared to the natural deoxynucleotide triphosphate (dNTP). nih.gov Conversely, the excision mechanism enhances the removal of the chain-terminating NRTI from the nascent DNA strand. nih.gov
For instance, in vitro studies on the related compound 3'-azido-2',3'-dideoxyguanosine have shown that mutations such as L74V, F77L, and L214F in the polymerase domain of HIV-1 RT are selected for. nih.gov The L74V mutation, in particular, allows the RT to more effectively discriminate between the natural dGTP and the triphosphate form of the drug. This is primarily achieved by decreasing the binding affinity of the drug triphosphate to the enzyme. nih.gov Understanding these specific amino acid changes and their structural consequences allows for the design of new ddG analogues with modifications that can overcome this discrimination. For example, modifications to the sugar or base moiety could create additional contact points with the enzyme, increasing the binding affinity even in the presence of resistance mutations. nih.gov
Furthermore, the interplay between different resistance mutations provides valuable insights for mitigation. While some mutations confer resistance to a specific drug, they may increase susceptibility to others. nih.gov This phenomenon, known as drug hypersusceptibility, can be exploited in combination therapy. A biochemical understanding of these complex viral phenotypes is crucial for designing effective combination treatment strategies that can suppress both wild-type and resistant viral strains. nih.gov
Rational drug design also benefits from computational modeling and structural biology. bohrium.comresearchgate.net By analyzing the three-dimensional structures of wild-type and mutant RT enzymes in complex with NRTIs, researchers can identify key interactions that are crucial for drug binding and efficacy. mdpi.com This information can then be used to design novel inhibitors that are less susceptible to the effects of resistance mutations. bohrium.com Strategies include developing compounds that form more robust interactions with conserved residues in the active site or that can accommodate mutational changes without a significant loss of binding affinity. nih.gov
Another avenue for mitigating resistance is the development of host-targeted antiviral strategies. mdpi.com Instead of directly targeting viral enzymes, which are prone to mutation, these approaches aim to inhibit host cell factors that are essential for viral replication. This can create a higher barrier to the development of resistance. mdpi.com
The development of new therapeutic strategies is an ongoing effort, with a focus on creating drugs with improved safety and resistance profiles. frontiersin.orgnih.gov This includes the design of long-acting agents to improve patient adherence and reduce the likelihood of resistance emergence. frontiersin.orgnih.gov Ultimately, a multi-pronged approach that combines the rational design of new drugs, the strategic use of combination therapies, and the exploration of novel therapeutic targets will be essential to effectively combat antiviral resistance to 2',3'-dideoxyguanosine and other NRTIs. longdom.orgnih.gov
Research Findings on HIV-1 RT Mutations and Resistance Mechanisms
| Mutation | Primary Resistance Mechanism | Biochemical Effect | Implication for Mitigation |
|---|---|---|---|
| L74V | Enhanced Discrimination | Decreases the binding affinity (Kd) of the drug triphosphate to reverse transcriptase, allowing the enzyme to better select the natural dGTP. | Design of new analogues with improved binding affinity to the mutant enzyme. |
| F77L | Enhanced Discrimination | Contributes to altered substrate recognition by the reverse transcriptase. | Development of inhibitors that are less sensitive to changes in the dNTP binding pocket. |
| L214F | Enhanced Discrimination | Works in concert with other mutations to reduce susceptibility to the drug. | Combination therapies with drugs that have different resistance profiles. |
| K476N | Modulation of Excision | Partially restores the enzyme's ability to excise the chain-terminating drug monophosphate. | Development of non-excisable nucleoside analogues. |
Strategies for Future Resistance Mitigation
| Mitigation Strategy | Mechanistic Rationale | Potential Outcome |
|---|---|---|
| Rational Drug Design | Utilizing structural and biochemical data to create new inhibitors that are less affected by resistance mutations. nih.govbohrium.com | Development of next-generation NRTIs with a higher barrier to resistance. |
| Combination Therapy | Using multiple drugs with different resistance profiles to suppress a broader range of viral variants. longdom.orgnih.gov | Reduced likelihood of treatment failure due to the emergence of resistant strains. |
| Host-Targeting Antivirals | Inhibiting cellular factors required for viral replication, which are less prone to mutation than viral proteins. mdpi.com | Durable antiviral response with a lower probability of resistance development. |
| Development of Long-Acting Formulations | Improving patient adherence to treatment regimens, thereby reducing the selective pressure for resistance. frontiersin.orgnih.gov | Sustained viral suppression and decreased emergence of resistance. |
Preclinical Research Applications and Mechanistic Investigations of 2 ,3 Didioxyguanosine
Evaluation of Antiviral Activity in Cellular and In Vitro Models
The antiviral properties of 2',3'-dideoxyguanosine (B1417426) have been primarily evaluated in cellular and in vitro models, particularly against the human immunodeficiency virus (HIV). In studies using H-9 and MT-2 human lymphocyte cell lines, 2',3'-dideoxyguanosine demonstrated significant anti-HIV activity. nih.gov The effective dose for 50% inhibition (ED50) was observed in the range of 0.1 to 1.0 microM in these cell lines. nih.gov
Investigations into its mechanism of action revealed that the antiviral effect was not reversed by the addition of excess natural purine (B94841) nucleosides such as guanosine, deoxyguanosine, or 8-aminoguanosine. nih.gov This suggests that 2',3'-dideoxyguanosine's antiviral activity may not be directly competitive with these natural nucleosides for the same metabolic pathways. Further metabolic studies in H-9 cells did not detect the formation of the triphosphate form, dideoxyguanosine triphosphate (ddGTP), even after prolonged incubation with effective anti-HIV concentrations of the parent compound. nih.gov This finding has raised questions regarding the precise role of ddGTP as the sole active metabolite responsible for the anti-HIV effects of 2',3'-dideoxyguanosine. nih.gov
The uptake of radiolabeled 2',3'-dideoxyguanosine into cells was found to be approximately two-fold higher than the extracellular concentration. nih.gov Co-incubation with guanosine, deoxyguanosine, or 8-aminoguanosine led to a 28% to 34% reduction in the uptake of 2',3'-dideoxyguanosine. nih.gov
| Cell Line | Virus | Effective Dose 50% (ED50) |
|---|---|---|
| H-9 | HIV | 0.1-1.0 µM |
| MT-2 | HIV | 0.1-1.0 µM |
Application as a Research Tool for Studying Nucleic Acid Metabolism and Function
2',3'-Dideoxyguanosine, particularly in its triphosphate form (ddGTP), serves as a valuable research tool for elucidating the mechanisms of nucleic acid metabolism and the function of various DNA polymerases. Its utility stems from its ability to act as a chain terminator during DNA synthesis.
One of the key applications of ddGTP is in the differential study of DNA polymerase activity. Research has shown that ddGTP is an efficient substrate for DNA polymerase beta. nih.gov In fact, the rate of incorporation of ddGTP by DNA polymerase beta is nearly equal to that of its natural counterpart, dGTP. nih.gov The affinity of DNA polymerase beta for ddGTP is even higher than for dGTP, as indicated by their respective Km values of 1.8 µM for ddGTP and 7.8 µM for dGTP. nih.gov
In contrast, other DNA polymerases exhibit poor utilization of ddGTP as a substrate. nih.gov For instance, DNA polymerase gamma does not effectively use ddGTP. nih.gov Similarly, DNA polymerase alpha, E. coli DNA polymerase I, and retroviral reverse transcriptase show limited ability to incorporate ddGTP. nih.gov This differential substrate utilization allows researchers to probe the specific roles and characteristics of these enzymes in DNA replication and repair processes. The selective and efficient incorporation by DNA polymerase beta, an enzyme involved in DNA repair, makes ddGTP a specific tool for studying these pathways. nih.gov
| Enzyme | Substrate | Km (µM) | Relative Incorporation Rate |
|---|---|---|---|
| DNA Polymerase Beta | ddGTP | 1.8 | Nearly equal to dGTP |
| dGTP | 7.8 | - | |
| DNA Polymerase Gamma | ddGTP | Not Utilized | Not Utilized |
| DNA Polymerase Alpha | ddGTP | - | Poor |
| E. coli DNA Polymerase I | ddGTP | - | Poor |
| Retroviral Reverse Transcriptase | ddGTP | - | Poor |
Investigation of Cellular Responses to 2',3'-Didioxyguanosine in Model Systems
The cellular responses to 2',3'-dideoxyguanosine have been investigated in various model systems, primarily focusing on its metabolism and effects on cellular components. In human lymphoid CCRF-CEM and WI-L2 cell lines, the uptake and conversion of 2',3'-dideoxyguanosine to its mono-, di-, and triphosphorylated metabolites are dose-dependent. nih.gov
Studies using mutant cell lines deficient in specific nucleoside kinases have shed light on the metabolic pathways involved in the activation of 2',3'-dideoxyguanosine. nih.gov These investigations revealed the existence of at least two distinct routes for its initial phosphorylation. One pathway is mediated by deoxycytidine kinase (dCK). nih.gov The other involves a cytosolic 5'-nucleotidase that acts as a phosphotransferase. nih.gov Evidence for these parallel pathways includes the significant, albeit reduced, accumulation of 2',3'-dideoxyguanosine anabolites in dCK-deficient mutant cells. nih.gov Furthermore, these kinase-deficient mutants did not exhibit cross-resistance to the growth-inhibitory effects of 2',3'-dideoxyguanosine, unlike their resistance to other nucleoside analogs that are known substrates for dCK, such as dideoxycytidine and arabinosylcytosine. nih.gov
A significant cellular response to some 2',3'-dideoxynucleosides is the impact on mitochondrial DNA (mtDNA). While direct and extensive studies on 2',3'-dideoxyguanosine's effect on mtDNA are less common compared to other analogs like 2',3'-dideoxycytidine (ddC), it is known that ddC can lead to a decrease in total mtDNA content, indicating an inhibition of mtDNA synthesis. nih.gov This effect is a critical aspect of the cellular response to this class of compounds. For instance, exposure of human pluripotent progenitor (CD34+) cells to ddC has been shown to be toxic and is associated with a reduction in mtDNA. nih.gov
Integration into Preclinical Drug Discovery Paradigms
2',3'-Dideoxyguanosine and its activated triphosphate form, ddGTP, have been instrumental in the identification and validation of viral reverse transcriptases as key therapeutic targets. The primary mechanism of action for 2',3'-dideoxynucleosides is the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. researchgate.netdrugbank.com
Once intracellularly converted to its triphosphate, ddGTP acts as a competitive inhibitor of the natural substrate, dGTP, for incorporation into the growing viral DNA chain. nih.gov More importantly, because ddGTP lacks a 3'-hydroxyl group, its incorporation into the DNA strand results in chain termination, effectively halting viral replication. nih.gov This specific mechanism of action has validated reverse transcriptase as a druggable target. The selective inhibition of viral reverse transcriptase over host cell DNA polymerases is a cornerstone of the therapeutic strategy, although some cellular polymerases can also be affected. nih.govresearchgate.net For example, while retroviral reverse transcriptase can poorly utilize ddGTP, DNA polymerase beta incorporates it efficiently, highlighting the need for careful consideration of off-target effects during drug development. nih.gov
The development of 2',3'-dideoxyguanosine and other nucleoside analogs as lead compounds in drug discovery involves several optimization strategies aimed at improving their therapeutic profile. A "lead" is a compound that shows some desired biological activity and serves as the starting point for further development. technologynetworks.com Optimization strategies for lead compounds like 2',3'-dideoxyguanosine focus on enhancing efficacy, selectivity, and pharmacokinetic properties. danaher.comgd3services.com
One approach is the direct chemical modification of the lead compound's structure. danaher.com This can involve the addition or substitution of functional groups to the purine base or the sugar moiety. For instance, the synthesis of analogs like 3'-alpha-fluoro-2',3'-dideoxyguanosine aims to improve antiviral activity or metabolic stability. nih.gov Another strategy involves creating prodrugs, which are inactive or less active precursors that are converted to the active form within the body. researchgate.net This can help overcome issues with poor membrane permeability or inefficient intracellular phosphorylation.
Pharmacophore-oriented molecular design is another key strategy. danaher.com This involves identifying the essential structural features (the pharmacophore) responsible for the desired biological activity and designing new molecules that retain these features while having improved properties. For 2',3'-dideoxyguanosine, the dideoxyribose moiety is crucial for its chain-terminating activity. Optimization efforts could involve modifying the base to enhance binding to the target enzyme or altering the sugar to improve selectivity for viral polymerases over host polymerases. The overarching goal of these strategies is to develop a preclinical candidate with a suitable profile for further testing in animal models. gd3services.com
High-throughput screening (HTS) is a powerful tool in drug discovery used to test a large number of compounds for a specific biological activity. youtube.com In the context of 2',3'-dideoxyguanosine, HTS can be employed to identify modulators of pathways related to its mechanism of action, metabolism, or potential for off-target effects.
One application of HTS would be to screen compound libraries for inhibitors of the enzymes responsible for the intracellular phosphorylation of 2',3'-dideoxyguanosine, such as deoxycytidine kinase or cytosolic 5'-nucleotidases. nih.gov Identifying such inhibitors could be useful in research to further probe the metabolic activation of this class of compounds.
Conversely, HTS assays could be designed to identify small molecules that enhance the antiviral activity of 2',3'-dideoxyguanosine. This could involve screening for compounds that increase its intracellular uptake or promote its conversion to the active triphosphate form. Another approach would be to use HTS to identify compounds that mitigate the potential off-target effects of 2',3'-dideoxyguanosine, such as its interaction with cellular DNA polymerases like DNA polymerase beta. nih.gov For example, a screen could be developed to find molecules that selectively inhibit the incorporation of ddGTP by DNA polymerase beta without affecting its normal function. The development of robust and automated assays is crucial for the successful implementation of HTS in these contexts. youtube.comcolorado.edu
Future Directions and Emerging Research Avenues for 2 ,3 Didioxyguanosine
Advanced Computational and In Silico Approaches in Nucleoside Analog Research
Computational methods are becoming indispensable in modern drug discovery, offering rapid and cost-effective ways to predict and analyze the behavior of drug candidates. nih.gov For nucleoside analogs like 2',3'-dideoxyguanosine (B1417426), these in silico tools are crucial for understanding their interactions with biological targets, predicting their metabolic pathways, and guiding the rational design of more potent and specific derivatives.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. mdpi.com This is followed by molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, offering a dynamic view of the ligand-receptor complex and assessing its stability. mdpi.commdpi.com These methods are instrumental in understanding how 2',3'-dideoxyguanosine and its phosphorylated metabolites interact with target enzymes, such as viral reverse transcriptases or cellular DNA polymerases. asm.org By elucidating the specific amino acid residues involved in binding and the conformational changes that occur upon interaction, researchers can identify key determinants of antiviral activity and potential mechanisms of resistance. frontiersin.orgsemanticscholar.org
Key Applications in 2',3'-Dideoxyguanosine Research:
Binding Affinity Prediction: Estimating the strength of the interaction between 2',3'-dideoxyguanosine triphosphate and its target enzyme.
Resistance Mutation Analysis: Simulating the effect of viral mutations on drug binding to predict and understand resistance mechanisms.
Rational Drug Design: Guiding the modification of the 2',3'-dideoxyguanosine scaffold to enhance binding affinity and specificity.
The therapeutic efficacy of 2',3'-dideoxyguanosine is critically dependent on its intracellular conversion to the active triphosphate form. researchgate.net Predictive modeling of metabolic pathways aims to simulate this complex process, taking into account the various enzymes involved in phosphorylation and catabolism. sri.com By creating computational models of these pathways, researchers can predict the rate of activation of 2',3'-dideoxyguanosine, identify potential metabolic bottlenecks, and understand how it competes with endogenous nucleosides. researchgate.net In silico analysis of enzyme interactions can further detail the substrate specificity and kinetic properties of the kinases and nucleotidases that act on 2',3'-dideoxyguanosine and its phosphorylated derivatives. biorxiv.orgresearchgate.net
Table 1: Computational Tools in Metabolic Pathway Prediction
| Computational Approach | Application in 2',3'-Dideoxyguanosine Research |
|---|---|
| Flux Balance Analysis (FBA) | Predicts the steady-state reaction rates across a metabolic network to understand the overall metabolic impact of the drug. |
| Kinetic Modeling | Simulates the dynamic changes in metabolite concentrations over time to predict the rate of 2',3'-dideoxyguanosine triphosphate formation. |
| Machine Learning Models | Utilizes existing data to predict the metabolic fate of novel nucleoside analogs based on their chemical structure. nih.govbiorxiv.org |
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug design by enabling the analysis of vast datasets to identify promising drug candidates and optimize their properties. nih.govresearchgate.netumk.pl In the context of nucleoside analogs, AI and ML algorithms can be trained on large libraries of compounds with known activities to develop quantitative structure-activity relationship (QSAR) models. chemrxiv.orgresearchgate.net These models can then predict the biological activity of novel, computationally designed analogs of 2',3'-dideoxyguanosine. chemrxiv.orgresearchgate.net Generative AI models can even design entirely new nucleoside analogs with desired properties, exploring a vast chemical space to identify molecules with high predicted potency and favorable metabolic profiles. chemrxiv.orgresearchgate.net
Impact of AI and ML on Nucleoside Analog Development:
High-Throughput Virtual Screening: Rapidly screening millions of virtual compounds to identify potential hits. nih.gov
De Novo Drug Design: Generating novel molecular structures with optimized properties. researchgate.net
ADME/Tox Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity of new drug candidates. nih.govnih.gov
Novel Strategies for Modulating Intracellular Activation and Metabolism
The intracellular concentration of the active triphosphate form of 2',3'-dideoxyguanosine is a key determinant of its therapeutic effect. Consequently, strategies aimed at enhancing its activation and modulating its metabolic stability are of significant interest. These approaches focus on manipulating the cellular machinery responsible for nucleoside metabolism to shift the balance towards the production and maintenance of the active drug form.
The phosphorylation of 2',3'-dideoxyguanosine is a multi-step process initiated by cellular nucleoside kinases. researchgate.net Deoxyguanosine kinase (dGK) is a key enzyme in the initial phosphorylation step. nih.gov Enhancing the activity or expression of this kinase could potentially increase the rate of formation of 2',3'-dideoxyguanosine monophosphate, the first and often rate-limiting step in its activation. Research has shown that mimicking the phosphorylation of certain kinases can selectively increase their catalytic activity for specific nucleoside analogs. nih.gov This suggests that therapeutic strategies could be developed to modulate kinase activity, for instance, through small molecule activators or gene therapy approaches, to boost the intracellular levels of the active triphosphate metabolite of 2',3'-dideoxyguanosine. Furthermore, combining 2',3'-dideoxyguanosine with other agents that affect nucleoside metabolism, such as zidovudine, has been shown to increase the formation of its active triphosphate form. nih.gov
Table 2: Kinases Involved in 2',3'-Dideoxyguanosine Activation
| Enzyme | Role in Activation | Potential for Modulation |
|---|---|---|
| Deoxyguanosine Kinase (dGK) | Catalyzes the initial phosphorylation to the monophosphate form. researchgate.netnih.gov | Upregulation or allosteric activation could enhance the first phosphorylation step. |
| Deoxycytidine Kinase (dCK) | Can also contribute to the initial phosphorylation of some deoxynucleoside analogs. researchgate.netnih.gov | Modulation of dCK could provide an alternative activation pathway. |
| Nucleoside Diphosphate (B83284) Kinase (NDPK) | Catalyzes the final phosphorylation step to the active triphosphate form. | Enhancing NDPK activity could drive the final step of activation. |
Metabolic plasticity refers to the ability of cells to adapt their metabolic pathways in response to changes in their environment or internal state. cnrs.fr This metabolic reprogramming can have a significant impact on the efficacy of nucleoside analogs. For instance, cancer cells often exhibit altered metabolic profiles, which could be exploited to selectively target them with drugs like 2',3'-dideoxyguanosine. Understanding the metabolic state of target cells is crucial, as it can influence the availability of competing endogenous nucleosides and the activity of the enzymes responsible for drug activation and degradation. nih.gov Research into the interplay between metabolic plasticity and nucleoside analog action could lead to the development of combination therapies that manipulate the cellular metabolic environment to enhance the therapeutic window of 2',3'-dideoxyguanosine.
Research Focus Areas:
Metabolic Profiling: Characterizing the metabolic phenotype of target cells to predict their sensitivity to 2',3'-dideoxyguanosine.
Combination Therapies: Co-administering 2',3'-dideoxyguanosine with drugs that modulate cellular metabolism to increase its activation or reduce its degradation.
Targeting Metabolic Vulnerabilities: Exploiting the unique metabolic dependencies of diseased cells to enhance the selectivity of 2',3'-dideoxyguanosine.
Rational Design of 2',3'-Didioxyguanosine Derivatives with Enhanced Target Specificity
The rational design of derivatives of 2',3'-dideoxyguanosine is a key strategy for developing new antiviral agents with improved efficacy and selectivity. This approach involves making specific structural modifications to the parent molecule to enhance its interaction with viral enzymes, such as reverse transcriptase, while minimizing its interaction with host cell polymerases, thereby reducing cytotoxicity. The primary focus of these modifications is on the sugar moiety and the purine (B94841) base.
Modifications to the sugar ring are a cornerstone of dideoxynucleoside analog design. The absence of the 3'-hydroxyl group is the defining feature of this class of compounds, enabling them to act as chain terminators during viral DNA synthesis. nbinno.com Further alterations to the sugar can influence the molecule's conformation, stability, and interaction with the active site of viral polymerases. For instance, the introduction of a fluorine atom at the 2' position has been shown to improve the metabolic and chemical stability of dideoxynucleoside analogs. nih.gov While not specific to 2',3'-dideoxyguanosine, this strategy highlights a common approach in the field. Another significant modification is the introduction of an azido group at the 3' position, as seen in the synthesis of 3'-azido-2',3'-dideoxyguanosine, a derivative of the parent compound.
Changes to the guanine (B1146940) base also play a crucial role in the rational design of more specific antiviral agents. These modifications can affect the molecule's recognition by viral and cellular enzymes, as well as its pharmacokinetic properties. The synthesis of 2',3'-dideoxyisoguanosine, an isomer of 2',3'-dideoxyguanosine, represents a modification to the purine ring system. Such changes can alter the hydrogen bonding patterns of the nucleobase, potentially leading to a more selective interaction with the target viral enzyme.
The table below summarizes some of the structural modifications made to the 2',3'-dideoxyguanosine scaffold and the rationale behind them.
| Modification Site | Modification | Rationale/Observed Effect |
| 3'-Position of Sugar | Azido Group | Aims to enhance antiviral activity, a common strategy in nucleoside analogs. |
| Purine Base | Isoguanosine | Alters hydrogen bonding patterns, potentially increasing target specificity. |
| 2'-Position of Sugar | Fluorine (in related analogs) | Increases metabolic and chemical stability. nih.gov |
It is important to note that while these modifications have been explored, the development of 2',3'-dideoxyguanosine derivatives has been less extensive compared to other dideoxynucleosides like zidovudine (AZT) and lamivudine (3TC). mdpi.com However, the principles of rational drug design provide a clear path forward for the creation of novel 2',3'-dideoxyguanosine analogs with enhanced therapeutic profiles.
Exploration of Interactions with Non-Polymerase Viral Targets (where applicable to dideoxynucleoside analogs)
While the primary mechanism of action for 2',3'-dideoxyguanosine and its analogs is the inhibition of viral polymerases, an emerging area of research is the exploration of their potential interactions with non-polymerase viral targets. This represents a significant shift in perspective, aiming to develop compounds with multiple mechanisms of action or to repurpose existing nucleoside analogs for new therapeutic applications. Key non-polymerase targets in viruses like HIV include integrase and protease, both of which are essential for viral replication. mdpi.com
Viral integrase is the enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. mdpi.com Inhibitors of this enzyme are an important class of antiretroviral drugs. The rational design of dideoxynucleoside analogs that could also target integrase is a theoretical but intriguing possibility. This would likely require significant structural modifications to the 2',3'-dideoxyguanosine scaffold, perhaps by adding moieties that can chelate the metal ions in the integrase active site or interact with key amino acid residues.
Similarly, viral proteases are crucial for the maturation of new virus particles. They cleave large viral polyproteins into their functional smaller protein components. mdpi.com Protease inhibitors are another major class of antiviral drugs. For a dideoxynucleoside analog to interact with a viral protease, it would need to be modified to mimic the structure of the protease's substrate or to bind to an allosteric site on the enzyme. This would be a significant departure from the current design of nucleoside analogs and would represent a novel approach to antiviral drug development.
Currently, there is limited direct evidence of dideoxynucleoside analogs, including derivatives of 2',3'-dideoxyguanosine, having clinically relevant activity against non-polymerase viral targets. The research in this area is still in its infancy. However, the potential for developing dual-target or multi-target antiviral agents based on a dideoxynucleoside scaffold is a promising avenue for future research. Such compounds could offer a higher barrier to the development of drug resistance and potentially lead to more potent and durable antiviral therapies. The exploration of these alternative targets for dideoxynucleoside analogs is a testament to the ongoing innovation in the field of antiviral drug discovery. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
